N1-phenethylindoline-1,2-dicarboxamide
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Overview
Description
N1-phenethylindoline-1,2-dicarboxamide is a compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethylindoline-1,2-dicarboxamide typically involves the use of palladium-catalyzed aminocarbonylation reactions. This method employs carbon monoxide and structurally different aliphatic diamines as N-nucleophiles. The reaction conditions are optimized to achieve high yields of the target compound. For instance, using 1-iodocyclohexene as a substrate and 1,4-diaminobutane as the N-nucleophile at 100°C and 30 bar of CO has been reported to yield the highest selectivity for dicarboxamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
N1-phenethylindoline-1,2-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the indole nucleus.
Scientific Research Applications
N1-phenethylindoline-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activities make it a candidate for studying various biological processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development and as a lead compound for new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-phenethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
Thiazol-2-yl pyrrolidine-1,2-dicarboxamide derivatives: Targeting PI3Kα/HDAC6 for cancer treatment.
Uniqueness
N1-phenethylindoline-1,2-dicarboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other indole derivatives.
Properties
IUPAC Name |
1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c19-17(22)16-12-14-8-4-5-9-15(14)21(16)18(23)20-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMOZQFRVZTNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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